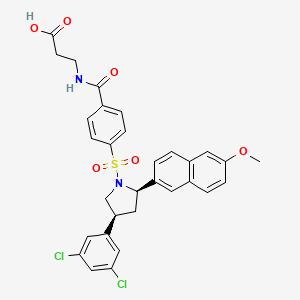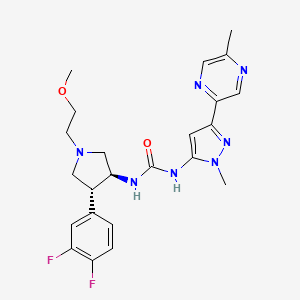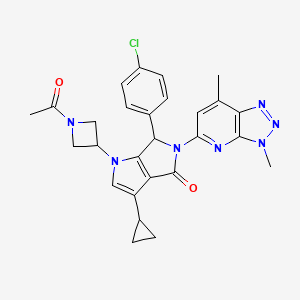![molecular formula C37H34F5N7O3 B10836114 Pyrrolo[2,3-d]pyrimidine derivative 22](/img/structure/B10836114.png)
Pyrrolo[2,3-d]pyrimidine derivative 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-d]pyrimidine derivative 22 is a member of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. These compounds are characterized by a fused ring system that combines pyrrole and pyrimidine structures. Pyrrolo[2,3-d]pyrimidine derivatives have shown significant potential in various therapeutic areas, particularly in cancer treatment, due to their ability to interact with multiple biological targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which have been shown to be efficient and robust. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions can be achieved using microwave techniques . Another method involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and Cu-catalyzed reactions are particularly favored due to their efficiency and reproducibility .
化学反応の分析
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halogenated derivatives and can be catalyzed by copper (Cu) compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyrrolo[2,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are studied for their interactions with various biological targets, including enzymes and receptors.
Medicine: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for their anticancer properties.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
作用機序
ピロロ[2,3-d]ピリミジン誘導体の作用機序には、複数の生物学的標的との相互作用が含まれます。これらの化合物は、細胞増殖、遊走、および血管新生に不可欠なシグナル伝達経路を阻害することができます。 細胞周期の停止、アポトーシスの誘導、細胞遊走と転移の阻害など、さまざまなメカニズムを通じて効果を発揮します . 分子標的には、癌細胞の生存と増殖に重要な役割を果たすキナーゼなどの酵素が含まれます .
類似化合物との比較
ピロロ[2,3-d]ピリミジン誘導体は、多様な薬理学的プロファイルを有する縮合環構造により、ユニークです。類似の化合物には以下が含まれます。
ピロロ[3,2-e][1,2,4]トリアゾロ[4,3-c]ピリミジン: これらの化合物は、抗炎症作用も示しますが、環構造が異なります.
プリン誘導体: これらの化合物は、ピロロ[2,3-d]ピリミジンと構造的に類似しており、抗癌作用と抗ウイルス作用で知られています.
ピロロ[2,3-d]ピリミジン誘導体は、幅広い生物学的標的に作用する能力により、新規治療薬の開発のための有望な候補となっています .
特性
分子式 |
C37H34F5N7O3 |
|---|---|
分子量 |
719.7 g/mol |
IUPAC名 |
8-cyclopropyl-6-fluoro-4-[5-fluoro-2-(hydroxymethyl)-3-[6-[5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C37H34F5N7O3/c38-24-13-25(27(18-50)31(14-24)49-9-10-52-32-12-23(22-2-3-22)11-28(39)33(32)36(49)51)34-26-15-30(46-35(26)45-20-44-34)29-4-1-21(16-43-29)17-47-5-7-48(8-6-47)19-37(40,41)42/h1,4,11-16,20,22,50H,2-3,5-10,17-19H2,(H,44,45,46) |
InChIキー |
TYFKEORPONMRPY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(C(=C2)F)C(=O)N(CCO3)C4=CC(=CC(=C4CO)C5=C6C=C(NC6=NC=N5)C7=NC=C(C=C7)CN8CCN(CC8)CC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)

![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)



![Pyrrolo[2,3-d]pyrimidine derivative 19](/img/structure/B10836103.png)
![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 18](/img/structure/B10836111.png)
